REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([O:13][C:14]([F:17])([F:16])[F:15])[CH:12]=1)[C:6]([O:8]C)=[O:7])#[N:2].C(C1C=C(C=C(OC(C)C)C=1)C(O)=O)#N>>[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([O:13][C:14]([F:15])([F:16])[F:17])[CH:12]=1)[C:6]([OH:8])=[O:7])#[N:2]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C(=O)OC)C=C(C1)OC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C(=O)O)C=C(C1)OC(C)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=C(C(=O)O)C=C(C1)OC(F)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |